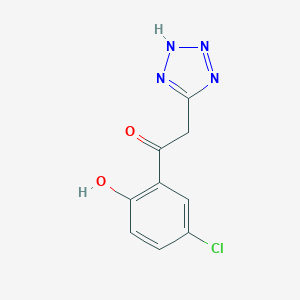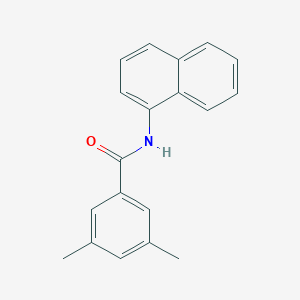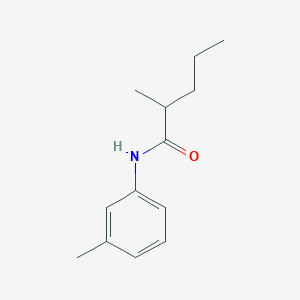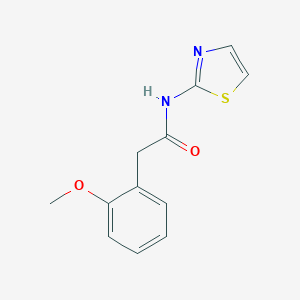
N-(6-methoxypyridin-3-yl)-3,5-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-methoxypyridin-3-yl)-3,5-dimethylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MPBD and is a member of the benzamide family. MPBD has been found to possess a range of biological activities and is being studied for its potential use in drug development and other applications.
Wirkmechanismus
The mechanism of action of MPBD is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. This inhibition leads to the death of cancer cells, while leaving healthy cells unharmed.
Biochemical and Physiological Effects:
MPBD has been found to possess a range of biochemical and physiological effects. In addition to its anti-cancer activity, it has also been found to possess anti-inflammatory and antioxidant properties. These properties make it a potential candidate for the treatment of a range of diseases, including neurodegenerative disorders and cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of MPBD is its potent activity against cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of MPBD is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on MPBD. One area of interest is in the development of new cancer therapies based on MPBD. Researchers are also investigating the potential use of MPBD in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular disease. Additionally, there is interest in optimizing the synthesis method for MPBD to improve yields and purity.
Synthesemethoden
The synthesis of MPBD involves the reaction of 3,5-dimethylbenzoic acid with 6-amino-3-methoxypyridine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting compound is then purified using column chromatography to obtain pure MPBD. This synthesis method has been optimized to produce high yields of pure MPBD.
Wissenschaftliche Forschungsanwendungen
MPBD has been studied extensively for its potential use in various scientific research applications. One of the most promising areas of research is in drug development. MPBD has been found to possess potent activity against a range of cancer cell lines, making it a potential candidate for the development of new cancer therapies.
Eigenschaften
Produktname |
N-(6-methoxypyridin-3-yl)-3,5-dimethylbenzamide |
|---|---|
Molekularformel |
C15H16N2O2 |
Molekulargewicht |
256.3 g/mol |
IUPAC-Name |
N-(6-methoxypyridin-3-yl)-3,5-dimethylbenzamide |
InChI |
InChI=1S/C15H16N2O2/c1-10-6-11(2)8-12(7-10)15(18)17-13-4-5-14(19-3)16-9-13/h4-9H,1-3H3,(H,17,18) |
InChI-Schlüssel |
GAJOHESKWAJTBT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CN=C(C=C2)OC)C |
Kanonische SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CN=C(C=C2)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl](phenyl)methanone](/img/structure/B270318.png)

![(6Z)-6-[2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B270330.png)
![N-(2-hydroxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B270331.png)

![2-{[4-cyclohexyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone](/img/structure/B270337.png)



![1-Propyl-4-ethoxy[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B270345.png)

![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B270354.png)
![N-[4-(dimethylamino)phenyl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B270355.png)